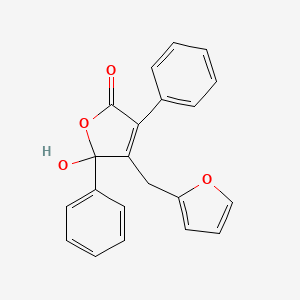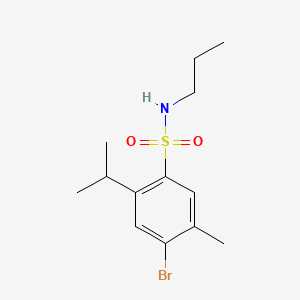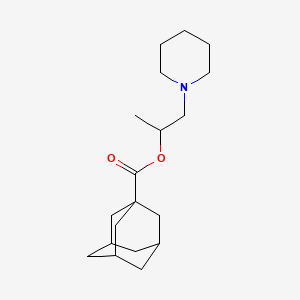![molecular formula C14H10FN5O2S B13371439 4-Fluorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B13371439.png)
4-Fluorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 4-Fluorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves multiple steps, starting with the preparation of the triazolothiadiazine core. This core is typically synthesized through the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits significant antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It has potential therapeutic applications, particularly as enzyme inhibitors and antiviral agents.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit various enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and blocking their activity . Additionally, it can interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 4-Fluorophenyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether stands out due to its unique combination of pharmacologically active moieties. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are notable for their CDK2 inhibitory activity and potential as anticancer agents.
1,3,4-Thiadiazoles: These derivatives exhibit a range of biological activities, including antimicrobial and cytotoxic properties.
Properties
Molecular Formula |
C14H10FN5O2S |
|---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
3-[3-[(4-fluorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C14H10FN5O2S/c1-8-6-11(19-22-8)13-18-20-12(16-17-14(20)23-13)7-21-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3 |
InChI Key |
IJOUIVPRKZCNQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)
![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B13371371.png)
![3-[(4-Methoxyphenoxy)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371381.png)
![6-(1-Adamantyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371385.png)
![6-(2-Methoxyethyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7-dihydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidine-5,8-dione](/img/structure/B13371389.png)

![3-(1-Benzofuran-2-yl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371405.png)
![2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13371406.png)
![6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371416.png)


![4-oxo-N-[2-(1-pyrrolidinyl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B13371426.png)
![6-(4-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371434.png)

